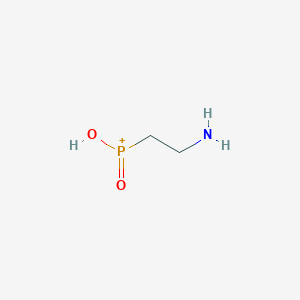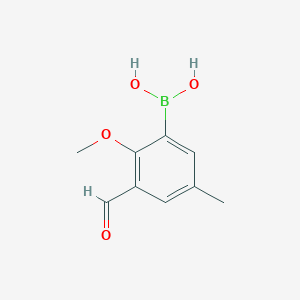
3-Formyl-2-methoxy-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the synthesis of "3-Formyl-2-methoxy-5-methylphenylboronic acid" is not explicitly described, the papers do discuss the synthesis of structurally related boronic acids. For example, the synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid involves the introduction of an electron-withdrawing substituent, which significantly increases the acidity of the compound compared to its analogs . This suggests that the synthesis of the compound of interest might also involve specific functionalization steps to introduce the formyl, methoxy, and methyl groups at the respective positions on the phenyl ring.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom's ability to undergo trigonal planar or tetrahedral geometries, depending on its state of association with diols or other binding partners. The presence of substituents such as formyl and methoxy groups can influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and binding properties .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including the formation of boronate esters with diols. The presence of a formyl group can lead to further chemical transformations, such as the formation of benzoxaboroles, which have been shown to have antimicrobial activity . The methoxy group can also influence the reactivity of the compound, as seen in the study of methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. The electron-withdrawing trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid increases its acidity, which could imply that the electron-donating methoxy and methyl groups in "3-Formyl-2-methoxy-5-methylphenylboronic acid" might result in a less acidic compound . Additionally, the ability of boronic acids to bind diols at neutral pH, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid, suggests that the compound of interest may also exhibit similar diol recognition capabilities .
Aplicaciones Científicas De Investigación
- Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application or Experimental Procedures: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
- Results or Outcomes: The outcomes of this process are new carbon-carbon bonds, which are fundamental in the creation of a vast array of chemical compounds, from pharmaceuticals to polymers .
Propiedades
IUPAC Name |
(3-formyl-2-methoxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUHXJSEZPXEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584294 |
Source


|
| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-methoxy-5-methylphenylboronic acid | |
CAS RN |
480424-55-3 |
Source


|
| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

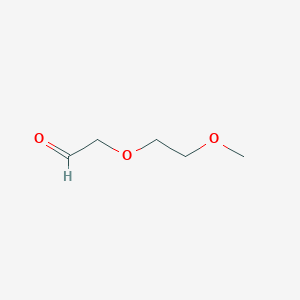
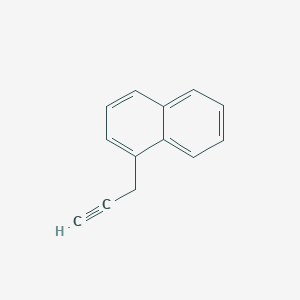
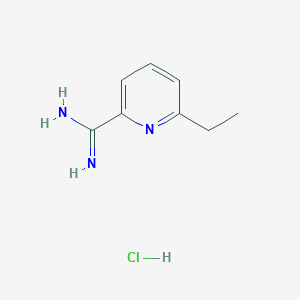
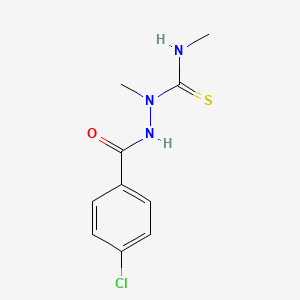


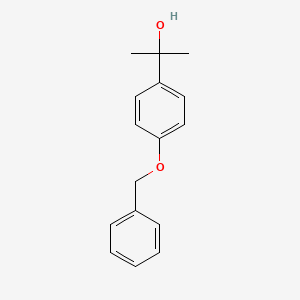

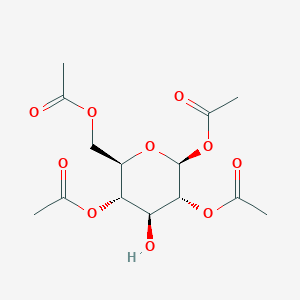
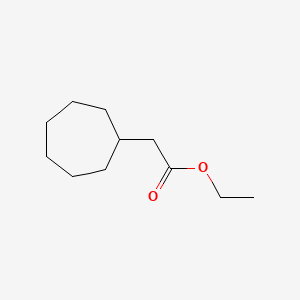
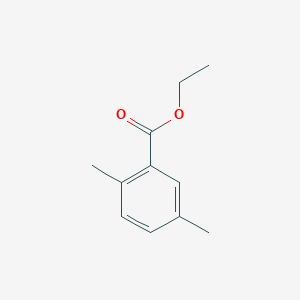

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
